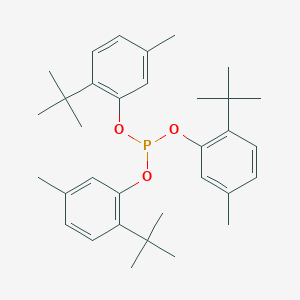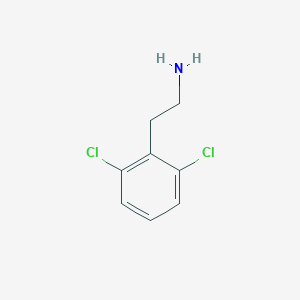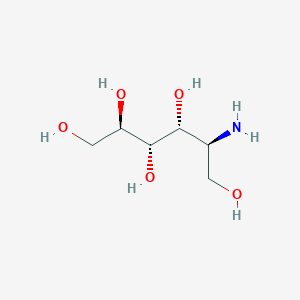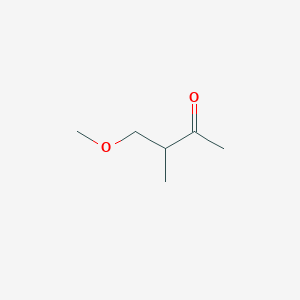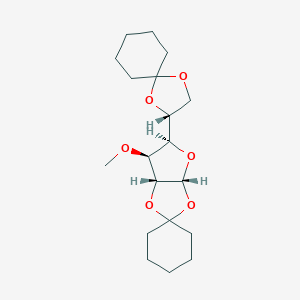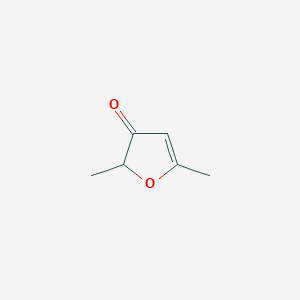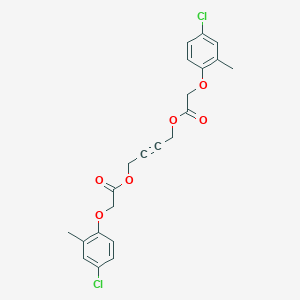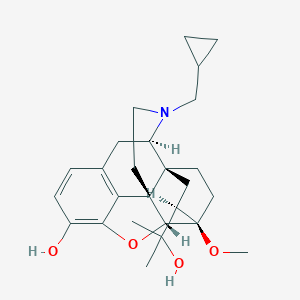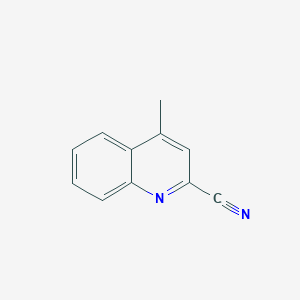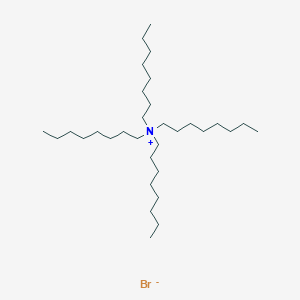
Tetraoctylammonium bromide
説明
Synthesis Analysis
- Tetrabutylammonium bromide has been utilized as a catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives in eco-friendly conditions (Khurana & Kumar, 2009).
- It has also facilitated the synthesis of pyrano[2,3-d]pyrimidinone and tetrahydrobenzo[b]pyran derivatives in water, highlighting its role in green chemistry (Mobinikhaledi & Fard, 2010).
Molecular Structure Analysis
- Detailed studies on tetrabutylammonium bromide have revealed unique structures in its ionic clathrate hydrates, with variations in the arrangements of bromide anions and tetrabutylammonium cations (Rodionova et al., 2010).
Chemical Reactions and Properties
- Tetrabutylammonium bromide has been used in bromodeboronation reactions and found to tolerate a wide range of functional groups (Yao et al., 2010).
- It is an effective catalyst in various alkylation, oxidation, reduction, and esterification processes (Banik et al., 2020).
Physical Properties Analysis
- Tetrabutylammonium bromide's solubility in benzene and its role as a phase-transfer catalyst have been studied, providing insights into its physical characteristics (Lee & Huang, 2002).
Chemical Properties Analysis
- Investigations into its interfacial structure and dynamics in aqueous solutions have highlighted its potential in facilitating gas uptake during semiclathrate hydrate formation (Naeiji et al., 2022).
科学的研究の応用
Phase-Transfer Catalyst in Nanoparticle Synthesis : It is used in the Brust–Schiffrin nanoparticle synthesis for transferring chloroaurate ions from the aqueous phase to the organic phase, playing a crucial role in the formation of ion-ion aggregates and the extraction of water in nanoparticle formation (Graham et al., 2016).
Surfactant in Microemulsion Method : A microemulsion method using tetraoctylammonium bromide as a cationic surfactant for fabricating thiol-functionalized gold nanoparticles has been developed, offering a simpler alternative to the Brust two-phase method (Tianimoghadam & Salabat, 2017).
Stabilizer for Gold Nanoparticles : It stabilizes gold nanoparticles and influences their coalescence behavior, as observed in high-resolution transmission electron microscopy studies (Wang, Liang, & Geng, 2009).
Electrode Modification in Electrochemical Sensing : Tetraoctylammonium bromide stabilized gold nanoparticles have been used for the simultaneous determination of paracetamol and ascorbic acid, enhancing the oxidation current and potential separation in electrochemical sensing (Nair, John, & Sagara, 2009).
Purification of Nanoparticles : It has been used in the purification of dodecanethiol derivatised gold nanoparticles, highlighting its role in removing impurities from nanoparticle preparations (Waters et al., 2003).
Electron-Injection Layer in Polymer LEDs : In polymer light-emitting diodes, tetraoctylammonium bromide has been used as an electron-injection layer, significantly improving electroluminescence efficiency (Hsieh et al., 2011).
Improved Stability of Nanoparticles : An introduction of thiosulfate anions in place of bromide anions with tetraoctylammonium bromide has been shown to improve the stability of gold nanoparticles, enhancing their chemical and thermal stability (Isaacs et al., 2005).
Optical Sensing of VOCs : It has been used to coat gold nanoparticles for optical sensing of volatile organic compounds, demonstrating a selective response to different vapors (Dalfovo, Salvarezza, & Ibañez, 2012).
Enhancement of Nonlinear Optical Properties : When dispersed in nematic liquid crystals, tetraoctylammonium bromide-coated gold nanoparticles increase the nonlinear index coefficient, significantly enhancing the optical properties (Podoliak et al., 2012).
Catalyst in Organic Synthesis : It has been used as a catalyst in various organic synthesis reactions, demonstrating its versatility and effectiveness in chemical transformations (Banik et al., 2020).
Safety And Hazards
特性
IUPAC Name |
tetraoctylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVXKDJEZKEASM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034042 | |
| Record name | Tetra-N-octylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tetraoctylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetraoctylammonium bromide | |
CAS RN |
14866-33-2 | |
| Record name | Tetraoctylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetra(N-octyl)ammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra-N-octylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRA(N-OCTYL)AMMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52QW29OWOC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



